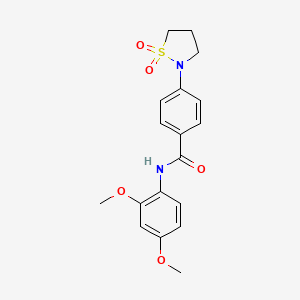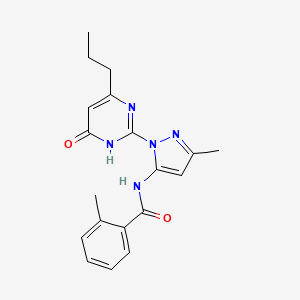
N-(2,4-dimethoxyphenyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure It is composed of a benzamide core linked to a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2-isothiazolidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents under controlled conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using 2,4-dimethoxyphenyl chloride in the presence of a base.
Incorporation of the 1,1-Dioxido-2-Isothiazolidinyl Moiety: The final step involves the cyclization reaction to form the 1,1-dioxido-2-isothiazolidinyl ring, typically using sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Investigation as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including potential antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)acetamide
- N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)propionamide
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C18H20N2O5S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(17(12-15)25-2)19-18(21)13-4-6-14(7-5-13)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Clé InChI |
DZBABDZUBCLFFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974260.png)
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B14974268.png)
![4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14974290.png)

![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide](/img/structure/B14974301.png)

![2-methoxy-2-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14974313.png)
![5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B14974314.png)
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide](/img/structure/B14974323.png)


![2-(3,4-Dimethylphenyl)-4-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B14974351.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14974354.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14974359.png)
